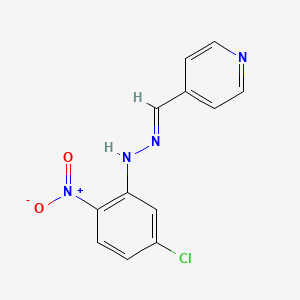
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone
描述
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone, also known as INH-ClNPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of isonicotinaldehyde and 5-chloro-2-nitroaniline. INH-ClNPH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation. isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone may also chelate metal ions, leading to the disruption of metal-dependent enzymes.
Biochemical and Physiological Effects:
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of metal ions, where it forms a colored complex with the metal ions, allowing for their detection and quantification.
实验室实验的优点和局限性
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. It can be used as a chromogenic reagent for the determination of metal ions, providing a simple and sensitive method for their detection. However, one limitation of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood, which may limit its use in certain research fields.
未来方向
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several potential future directions for scientific research. It can be further investigated as a potential antitumor agent, with studies focusing on its mechanism of action and efficacy in vivo. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential antibacterial and antifungal agent, with studies focusing on its efficacy against different bacterial and fungal strains. Furthermore, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a chromogenic reagent for the determination of metal ions, with studies focusing on its sensitivity and selectivity for different metal ions. Finally, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential chelating agent, with studies focusing on its ability to chelate different metal ions and its potential applications in metal extraction and recovery.
Conclusion:
In conclusion, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is a promising compound for scientific research due to its potential applications in various fields. It can be easily synthesized using simple methods and has been investigated for its potential as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent for the determination of metal ions. While its mechanism of action is not fully understood, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has exhibited various biochemical and physiological effects in vitro. Its potential future directions include further investigation as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent and chelating agent.
科学研究应用
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been studied as a potential antitumor agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated as a potential antibacterial and antifungal agent. In biochemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of various metal ions, such as copper, nickel, and zinc. In analytical chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
属性
IUPAC Name |
5-chloro-2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-1-2-12(17(18)19)11(7-10)16-15-8-9-3-5-14-6-4-9/h1-8,16H/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZAIWPKFSLRZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



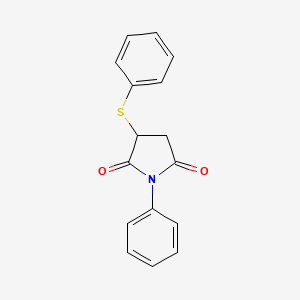
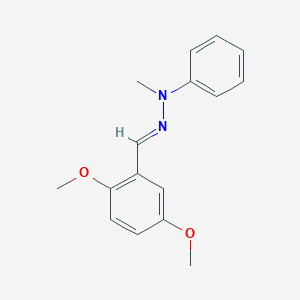
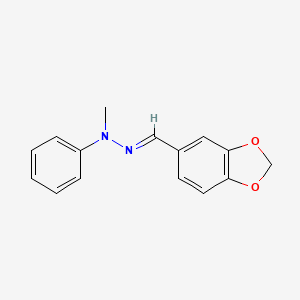
![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
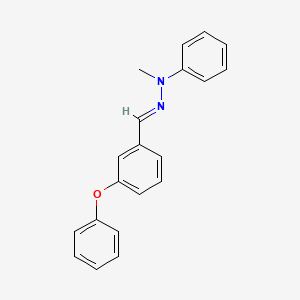
![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
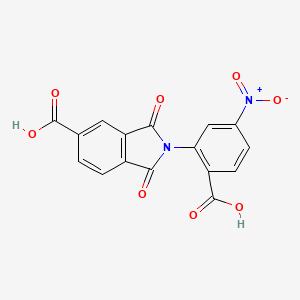
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
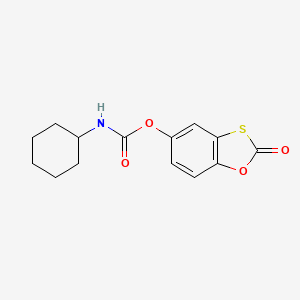

![4-methyl-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3849760.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)
![N-{2-hydrazino-2-oxo-1-[(tetrahydro-2H-pyran-2-ylthio)methyl]ethyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3849766.png)